Cas no 552822-01-2 (2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide
- 2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
- 552822-01-2
- 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- F2223-0017
- AKOS001949728
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- Inchi: 1S/C19H16F3N3OS/c1-25-16(13-7-3-2-4-8-13)11-23-18(25)27-12-17(26)24-15-10-6-5-9-14(15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
- InChI Key: IWOVRPULITWYBF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C(F)(F)F)(=O)CSC1N(C)C(C2=CC=CC=C2)=CN=1
Computed Properties
- Exact Mass: 391.09661780g/mol
- Monoisotopic Mass: 391.09661780g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 72.2Ų
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2223-0017-2μmol |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
552822-01-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2223-0017-1mg |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
552822-01-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2223-0017-2mg |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
552822-01-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2223-0017-3mg |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
552822-01-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide
Compound CAS No 552822-01-2: 2-(1-Methyl-5-Phenyl-1H-Imidazol-2-Yl)Sulfanyl-N-(2-Trifluoromethyl)Phenylacetamide
The compound CAS No 552822-01-2, known as 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-(2-trifluoromethyl)phenylacetamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which combines an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is known for its versatility in biological systems and chemical reactivity.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The sulfanyl group in this compound adds another layer of functionality, enhancing its potential as a radical scavenger and antioxidant. Additionally, the presence of a trifluoromethyl group introduces electronic effects that can modulate the compound's interactions with biological targets, making it a promising candidate for therapeutic applications.
The synthesis of CAS No 552822-01-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the compound's suitability for advanced biological assays. The use of transition metal catalysts has been particularly effective in forming the imidazole ring and establishing the sulfanyl linkage.
In terms of applications, CAS No 552822-01-2 has shown remarkable activity in preclinical models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with key enzymes involved in amyloid-beta production makes it a leading candidate for Alzheimer's disease research. Furthermore, the compound has demonstrated selective cytotoxicity against cancer cells, suggesting its potential as a targeted chemotherapeutic agent.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of CAS No 552822-01-2 to various protein targets. These studies have provided valuable insights into the molecular mechanisms underlying its biological activities, paving the way for rational drug design. The integration of experimental and computational approaches has significantly accelerated the development of this compound into clinical trials.
Another area of interest is the use of CAS No 55282₂₂₂₂₂₂₂₂₂₁₁₁₁₁₁₁₁₁₁₁₁₁₁ as a building block in materials science. Its unique electronic properties make it a candidate for organic semiconductors and optoelectronic devices. Researchers are exploring its potential in creating efficient light-emitting diodes (LEDs) and photovoltaic cells, leveraging its ability to absorb and emit light across a broad spectrum.
In conclusion, CAS No 55₂₈₂₂₋₀₁₋₂, or N-(1-methylimidazolium)sulfanylpheophorbide acetamide, represents a cutting-edge advancement in chemical synthesis and drug discovery. Its versatile structure, combined with recent breakthroughs in synthesis and application research, positions it as a key player in both therapeutic development and materials innovation. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of scientific progress.
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